molecular formula C13H18O B7824017 2,6,6-Trimethyl-1-crotonyl-1,3-cyclohexadiene

2,6,6-Trimethyl-1-crotonyl-1,3-cyclohexadiene

Cat. No.: B7824017
M. Wt: 190.28 g/mol
InChI Key: POIARNZEYGURDG-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-1-crotonyl-1,3-cyclohexadiene is a complex organic compound with the molecular formula C₁₃H₁₈O It is a derivative of cyclohexadiene and is known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the dehydrogenation of 2,6,6-trimethyl-1-crotonyl-1-cyclohexene. This reaction typically requires high temperatures and the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the production of 2,6,6-trimethyl-1-crotonyl-1,3-cyclohexadiene may involve large-scale dehydrogenation processes. These processes are optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,6,6-Trimethyl-1-crotonyl-1,3-cyclohexadiene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction typically results in the formation of alcohols or alkenes.

  • Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

2,6,6-Trimethyl-1-crotonyl-1,3-cyclohexadiene has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,6,6-trimethyl-1-crotonyl-1,3-cyclohexadiene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to various biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1,3-Cyclohexadiene-1-carboxaldehyde

  • 2,6,6-Trimethylcyclohexa-1,3-dienecarbaldehyde

  • 2,3-Dihydro-2,2,6-trimethylbenzaldehyde

Properties

IUPAC Name

1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIARNZEYGURDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=C(C=CCC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041397
Record name Damascenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23696-85-7
Record name 1-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23696-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Damascenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-Trimethyl-1-crotonyl-1,3-cyclohexadiene
Reactant of Route 2
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Reactant of Route 3
2,6,6-Trimethyl-1-crotonyl-1,3-cyclohexadiene
Reactant of Route 4
2,6,6-Trimethyl-1-crotonyl-1,3-cyclohexadiene
Reactant of Route 5
2,6,6-Trimethyl-1-crotonyl-1,3-cyclohexadiene
Reactant of Route 6
2,6,6-Trimethyl-1-crotonyl-1,3-cyclohexadiene

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